REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:7]([C:12]=1[CH3:13])=[N+:8]([O-])[O:9][N:10]=2.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2=[N:10][O:9][N:8]=[C:7]2[C:12]=1[CH3:13]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 3 hours under Ar
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Duration
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3 h
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Type
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CUSTOM
|
Details
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Then the solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the residue was purified by silica gel column
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=2C(=NON2)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |